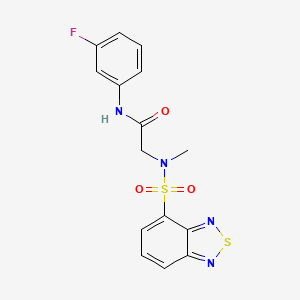![molecular formula C18H14N2O2S B7478720 2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone](/img/structure/B7478720.png)
2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone is a complex organic compound that features both indole and benzisoxazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole nucleus is a common scaffold in many natural products and synthetic drugs, while the benzisoxazole ring is known for its presence in several bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone typically involves multi-step organic reactions. One common method includes the formation of the indole ring through Fischer indole synthesis, followed by the construction of the benzisoxazole ring via cyclization reactions. The final step often involves coupling these two moieties under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-performance liquid chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The benzisoxazole ring can interact with enzymes, inhibiting their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Benzisoxazole derivatives: Compounds with similar benzisoxazole rings, such as risperidone, an antipsychotic drug.
Uniqueness
2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone is unique due to its combination of both indole and benzisoxazole moieties, which can provide a synergistic effect in its biological activity. This dual structure allows it to interact with multiple molecular targets, potentially leading to more potent and diverse biological effects.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl(4,5-dihydrothieno[2,3-g][1,2]benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-18(20-9-7-11-3-1-2-4-14(11)20)16-13-5-6-15-12(8-10-23-15)17(13)22-19-16/h1-4,8,10H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDGWTSHVFHJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7478640.png)
![4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B7478651.png)
![2-[(4-Methylbenzyl)sulfanyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B7478658.png)
![3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7478662.png)

![6-chloro-3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7478672.png)
![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7478686.png)

![[2-Oxo-2-(propylamino)ethyl] 2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate](/img/structure/B7478716.png)
![N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478721.png)
![4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine](/img/structure/B7478723.png)
![3-(2-fluorophenyl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478728.png)
![3-(2-fluorophenyl)-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478730.png)
![N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478736.png)
